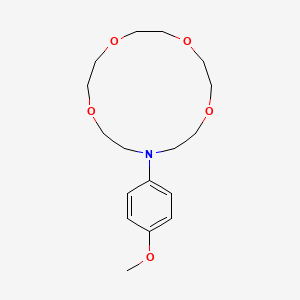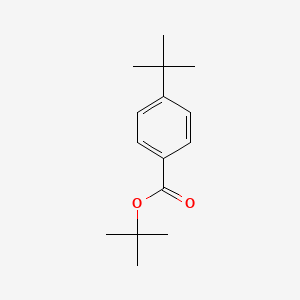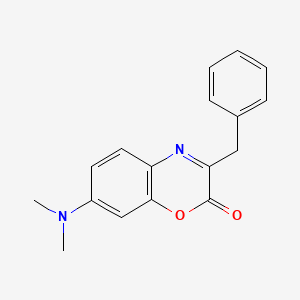
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine is a complex organic compound featuring two purine moieties attached to a butane-1,4-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine typically involves the following steps:
Formation of the Purine Derivatives: The initial step involves the synthesis of 9-methyl-9H-purine derivatives through alkylation reactions.
Coupling Reaction: The purine derivatives are then coupled with butane-1,4-diamine under controlled conditions. This step often requires the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the desired product.
Methylation: The final step involves the methylation of the amine groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the purine moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential role in DNA and RNA interactions due to its purine moieties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with nucleic acids.
Industry: Utilized in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of N1,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine involves its interaction with nucleic acids. The purine moieties can intercalate between DNA or RNA strands, disrupting their normal function. This interaction can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with two methyl groups attached to the nitrogen atoms.
N,N-Dimethyl-1-naphthylamine: An aromatic amine with methyl groups attached to the nitrogen atoms.
N,N-Dimethyltryptamine: A tryptamine derivative with methyl groups attached to the nitrogen atoms.
Uniqueness
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(9-methyl-9H-purin-6-yl)butane-1,4-diamine is unique due to its dual purine structure, which allows it to interact specifically with nucleic acids. This property distinguishes it from other similar compounds that lack the purine moieties and, therefore, do not exhibit the same level of biological activity.
Eigenschaften
CAS-Nummer |
90275-22-2 |
|---|---|
Molekularformel |
C18H24N10 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
N,N'-dimethyl-N,N'-bis(9-methylpurin-6-yl)butane-1,4-diamine |
InChI |
InChI=1S/C18H24N10/c1-25(15-13-17(21-9-19-15)27(3)11-23-13)7-5-6-8-26(2)16-14-18(22-10-20-16)28(4)12-24-14/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
HCOVXXYXULXHJX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1N=CN=C2N(C)CCCCN(C)C3=NC=NC4=C3N=CN4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)




![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)


![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)



